N-[4-(acetylsulfamoyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features both sulfonamide and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the sulfonamide group followed by the introduction of the tetrazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can enhance binding affinity to certain proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(METHYLSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- N-[4-(ETHYLSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Uniqueness
N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the presence of the acetamidosulfonyl group, which can provide additional hydrogen bonding interactions and enhance the compound’s solubility and bioavailability. This makes it a more versatile and potentially more effective compound in various applications compared to its analogs.
Properties
Molecular Formula |
C16H14N6O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14N6O4S/c1-11(23)19-27(25,26)15-8-4-13(5-9-15)18-16(24)12-2-6-14(7-3-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,24)(H,19,23) |
InChI Key |
DBVGSDPLKPNMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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